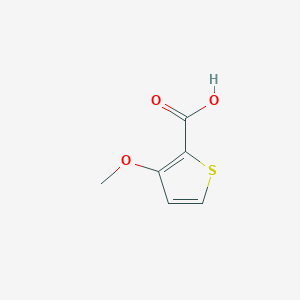

3-Methoxythiophene-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSMRBBQCHSDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363279 | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-83-8 | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxythiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxythiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation and purification, and explores its potential biological activities, including its relevance in cancer research through the inhibition of the FTO protein.

Core Properties and Data

CAS Number: 60166-83-8

Synonyms: 3-Methoxy-2-thiophenecarboxylic acid

This compound is a light yellow to light brown solid, recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a methoxy and a carboxylic acid group on a thiophene ring, makes it a versatile building block for the development of more complex molecules.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Appearance | Light Yellow to Light Brown Solid | [1] |

| Boiling Point | 295.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, keep away from light, dry and sealed | [1] |

Spectroscopic Data

Synthesis and Purification: An Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, derived from established procedures for analogous thiophene derivatives. The primary route involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxythiophene-2-carboxylate.

Synthesis Workflow

References

Synthesis and Characterization of 3-Methoxythiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-Methoxythiophene-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] This document details a reliable synthetic protocol and comprehensive characterization data to support research and development activities.

Physicochemical Properties

This compound is a light yellow to light brown solid at room temperature.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60166-83-8 | [1][3] |

| Molecular Formula | C₆H₆O₃S | [1][3] |

| Molecular Weight | 158.18 g/mol | [1][3] |

| Appearance | Light yellow to light brown solid | [1][2] |

| Predicted Boiling Point | 295.7 ± 20.0 °C | [1][2] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [1][2] |

| Storage | 2-8°C, keep away from light, dry and sealed | [1][2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkaline hydrolysis of its corresponding methyl ester, methyl 3-methoxythiophene-2-carboxylate. This method provides a high yield of the desired product under mild conditions.

References

Spectroscopic Analysis of 3-Methoxythiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxythiophene-2-carboxylic acid, a molecule of interest in organic synthesis and pharmaceutical research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and identification of this compound.

Spectroscopic Data Summary

The data presented herein is a synthesis of established spectroscopic principles and known chemical shift and frequency ranges for the functional groups present in this compound: a thiophene ring, a methoxy group, and a carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methoxy protons, and the acidic proton of the carboxylic acid.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H4 | 7.1 - 7.6 | Doublet | 5.0 - 6.0 | 1H |

| Thiophene H5 | 6.9 - 7.3 | Doublet | 5.0 - 6.0 | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | - | 3H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Carbonyl (C=O) | 164 - 172 |

| Thiophene C3 (C-OCH₃) | 158 - 168 |

| Thiophene C5 | 128 - 138 |

| Thiophene C4 | 112 - 122 |

| Thiophene C2 (C-COOH) | 118 - 128 |

| Methoxy (-OCH₃) | 58 - 68 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1670 - 1720 | Strong |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | Medium |

| Carboxylic Acid / Methoxy | C-O Stretch | 1200 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - CH₃]⁺ |

| 113 | Moderate | [M - COOH]⁺ |

| 85 | Moderate | [C₄H₅S]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range covering 0-14 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 to 4096, to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range covering 0-200 ppm.

Data Processing: The raw data (Free Induction Decay) should be processed with a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.[1][2]

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source is recommended for accurate mass measurements.[3][4]

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3][4]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[3][4]

Acquisition Parameters (Positive Ion ESI):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure optimized for a stable spray.

-

Drying Gas: Nitrogen, at a temperature and flow rate sufficient for desolvation (e.g., 250 °C).

-

Mass Range: m/z 50-500.

Data Processing: The acquired data should be calibrated against a known standard to ensure high mass accuracy.

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Key Mass Spectrometry Fragmentation Pathways

Caption: Proposed key fragmentations in ESI-MS.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and recommended experimental procedures for determining the solubility and stability of 3-methoxythiophene-2-carboxylic acid. Given the limited publicly available data for this specific compound, this guide also includes information on closely related analogs to provide a comparative context and inform experimental design.

Physicochemical Properties

This compound is a heterocyclic organic compound with potential applications as a building block in pharmaceutical and materials science.[1] A summary of its known and predicted physicochemical properties, along with those of its structural analogs, is presented in Table 1. Understanding these fundamental properties is crucial for predicting its behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Property | This compound | 3-Hydroxythiophene-2-carboxylic acid | 3-Ethoxythiophene-2-carboxylic acid |

| CAS Number | 60166-83-8 | 5118-07-0 | 139926-23-1 |

| Molecular Formula | C₆H₆O₃S | C₅H₄O₃S | C₇H₈O₃S |

| Molecular Weight | 158.18 g/mol | 144.15 g/mol [2] | 172.20 g/mol |

| Appearance | Light yellow to light brown solid[1] | Solid[3] | Pale brown solid |

| Boiling Point (Predicted) | 295.7 ± 20.0 °C[1] | - | 305.3 ± 22.0 °C |

| Density (Predicted) | 1.370 ± 0.06 g/cm³[1] | - | 1.305 ± 0.06 g/cm³ |

| pKa (Predicted) | - | - | 3.68 ± 0.10 |

| Storage Conditions | 2-8°C, keep away from light, dry and sealed[1] | Keep in dark place, sealed in dry, 2-8°C[3] | 2-8°C |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in common aqueous and organic solvents. However, based on its structure as a carboxylic acid, a general solubility profile can be inferred. The presence of the polar carboxylic acid group suggests potential solubility in polar solvents, particularly at a pH where the carboxylic acid is ionized to the more soluble carboxylate form. Conversely, the thiophene ring introduces a degree of lipophilicity, which may contribute to solubility in some organic solvents.

Recommended Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of relevant aqueous and organic solvents at a specified temperature (e.g., 25°C and 37°C).

Materials:

-

This compound

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0), methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility in g/100mL or other appropriate units based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination:

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development where it dictates shelf-life and degradation pathways.[4]

Recommended Storage

Based on supplier information, this compound should be stored at 2-8°C, protected from light, and in a dry, sealed container.[1]

Forced Degradation Studies

To understand the intrinsic stability of the molecule and identify potential degradation products, forced degradation (stress testing) studies are recommended. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Recommended Stress Conditions (based on ICH guidelines):

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100°C) for an extended period.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Workflow for Forced Degradation Studies:

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential routes can be hypothesized based on its chemical structure.

-

Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-hydroxythiophene-2-carboxylic acid. The ester-like character of the methoxy group attached to the aromatic ring could be a point of cleavage.

-

Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of CO₂ and the formation of 3-methoxythiophene.

-

Oxidation: The thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, or even ring-opening products.

-

Photodegradation: Thiophene derivatives can undergo various photochemical reactions, including isomerization, cycloaddition, and ring-opening, upon exposure to UV light.

Illustrative Degradation Pathway:

Experimental Methodologies: Stability-Indicating HPLC Method Development

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products during stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its potential degradation products.

Typical Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (determined by UV spectral analysis).

-

Column Temperature: Controlled, typically between 25-40°C.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the separation of the main peak from any degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and a review of related structures offer a solid foundation for researchers and drug development professionals to conduct their own comprehensive assessments. The generation of robust solubility and stability data is a critical step in the successful development of any new chemical entity.

References

Reactivity of the methoxy and carboxylic acid groups in 3-Methoxythiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methoxy and carboxylic acid functional groups in 3-methoxythiophene-2-carboxylic acid. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document details the chemical behavior of both functionalities, offering insights into reaction mechanisms, optimal conditions, and potential applications in organic synthesis and drug development. The guide includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of the molecule's chemical characteristics.

Introduction

This compound is a substituted thiophene derivative possessing two key functional groups that dictate its chemical reactivity: a methoxy group at the 3-position and a carboxylic acid group at the 2-position. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the thiophene ring results in a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science. This guide will explore the distinct and synergistic roles of these functional groups in various chemical transformations.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in this compound is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for creating a diverse range of derivatives, such as esters and amides, which are common moieties in biologically active molecules.

Esterification

The conversion of the carboxylic acid to an ester, known as Fischer esterification, is a common and crucial transformation. This acid-catalyzed reaction with an alcohol proceeds to equilibrium and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Quantitative Data: Esterification Yields

| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Methanol | H₂SO₄ | Reflux, 2h | ~90 | General Protocol[2] |

| Ethanol | H₂SO₄ | Reflux, 2h | ~95 | General Protocol[2] |

| Benzyl Alcohol | H₂SO₄, Silica Beads | Microwave, 130°C, 5 min | High | General Protocol[3] |

Experimental Protocol: Fischer Esterification with Methanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[2]

-

Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. Further purification can be achieved by column chromatography if necessary.

Amidation

The formation of an amide bond is another critical reaction of the carboxylic acid group, often employed in the synthesis of peptides and other biologically active compounds. Direct reaction with an amine is generally inefficient. Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[4][5]

Quantitative Data: Amidation Yields

| Amine | Coupling Agent | Reaction Conditions | Yield (%) | Reference |

| Aniline | I₂/TBHP | DMSO, rt | 56-78 | General Protocol[2] |

| Benzylamine | DCC/HOBt | CH₂Cl₂, rt | High | General Protocol[5] |

Experimental Protocol: Amidation using DCC

-

Reaction Setup: Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

-

Activation: Cool the solution to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir the mixture at 0°C for 30 minutes.

-

Amine Addition: Add the desired amine (e.g., benzylamine, 1.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

-

Isolation: Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.[5]

Decarboxylation

While generally stable, the carboxylic acid group can be removed under certain conditions, a reaction known as decarboxylation. This process is often facilitated by a copper catalyst at elevated temperatures.

Experimental Protocol: Copper-Catalyzed Decarboxylation

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a copper catalyst such as copper(I) oxide or copper(II) acetylacetonate (e.g., 10-20 mol%), and a high-boiling solvent like quinoline or N,N-dimethylacetamide (DMA).[6]

-

Reaction: Heat the mixture to a high temperature (typically 120-200°C) and monitor the evolution of carbon dioxide. The reaction progress can be followed by TLC.

-

Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent such as ethyl acetate.

-

Isolation: Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the basic solvent and catalyst residues, followed by a brine wash. Dry the organic layer, filter, and concentrate to yield 3-methoxythiophene. Further purification can be done by distillation or chromatography.

Reactivity of the Methoxy Group

The methoxy group at the 3-position is an electron-donating group, which influences the reactivity of the thiophene ring and can itself undergo transformation, primarily through O-demethylation.

O-Demethylation

Cleavage of the methyl ether to yield the corresponding 3-hydroxythiophene derivative is a key transformation. This reaction typically requires strong Lewis acids or Brønsted acids.

Quantitative Data: O-Demethylation Reagents

| Reagent | Reaction Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to rt | 3-Hydroxythiophene-2-carboxylic acid | General Protocol[7] |

| 47% Hydrobromic Acid (HBr) | Reflux (~130°C) | 3-Hydroxythiophene-2-carboxylic acid | General Protocol[7] |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, heat | 3-Hydroxythiophene-2-carboxylic acid | General Protocol[7] |

Experimental Protocol: O-Demethylation with BBr₃

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere and cool to -78°C (dry ice/acetone bath).

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (1.1-1.5 eq) dropwise to the cooled solution.[7]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching: Carefully and slowly quench the reaction by adding it to ice-water, as BBr₃ reacts violently with water.[7]

-

Isolation: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-hydroxythiophene-2-carboxylic acid.

Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is directed by both the methoxy and carboxylic acid groups. The electron-donating methoxy group activates the ring towards electrophilic attack and is an ortho-, para-director. The carboxylic acid group is a deactivating, meta-directing group. In this compound, the powerful activating effect of the methoxy group generally dominates, directing electrophiles to the 5-position.

Bromination

Bromination is a typical electrophilic aromatic substitution reaction.

Quantitative Data: Bromination

| Reagent | Solvent | Product | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetic Acid | 5-Bromo-3-methoxythiophene-2-carboxylic acid | High | General Protocol |

| Bromine (Br₂) | Acetic Acid | 5-Bromo-3-methoxythiophene-2-carboxylic acid | 75 | [8] |

Experimental Protocol: Bromination with NBS

-

Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 5-bromo derivative.

Nitration

Nitration introduces a nitro group onto the thiophene ring, a versatile functional group for further transformations.

Experimental Protocol: Nitration

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to acetic anhydride at a low temperature (e.g., 0-10°C).

-

Reaction: Dissolve this compound in a suitable solvent like acetic acid. Slowly add the pre-formed nitrating mixture to this solution while maintaining a low temperature.

-

Reaction Monitoring: Stir the reaction at a controlled temperature, monitoring its progress by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to obtain the nitrated product. The regioselectivity will favor the 5-nitro isomer.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 5-position. This reaction is usually catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flask under an inert atmosphere, suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane.

-

Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the suspension and stir.

-

Substrate Addition: Cool the mixture and add a solution of this compound in the same solvent dropwise.

-

Reaction: Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Work-up and Isolation: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash, dry, and concentrate the organic phase to yield the acylated product.

Conclusion

This compound exhibits a rich and versatile chemistry dictated by its methoxy and carboxylic acid functionalities. The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters and amides, while the methoxy group can be cleaved to reveal a hydroxyl group. The electron-donating nature of the methoxy group activates the thiophene ring, directing electrophilic substitution predominantly to the 5-position. This predictable reactivity makes this compound a highly valuable and adaptable building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. The detailed protocols and reactivity data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 8. rsc.org [rsc.org]

3-Methoxythiophene-2-carboxylic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxythiophene-2-carboxylic acid is a key heterocyclic building block increasingly utilized in the fields of medicinal chemistry and material science. Its unique structural features, combining a thiophene core with strategically placed methoxy and carboxylic acid functionalities, make it an attractive scaffold for the synthesis of novel bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a particular focus on its application in drug discovery. Detailed data is presented in structured tables, and key experimental methodologies are outlined. Furthermore, conceptual diagrams illustrating its synthesis, reactivity, and role in targeting cellular signaling pathways are provided to facilitate a deeper understanding of its utility.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₆O₃S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| CAS Number | 60166-83-8 | [1][2] |

| Appearance | Light Yellow to Light Brown Solid | [1] |

| Boiling Point (Predicted) | 295.7 ± 20.0 °C | [1] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [1] |

| Storage Conditions | 2-8°C, keep away from light, dry and sealed | [1] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Thiophene H (C4-H) | δ 7.0 - 7.5 ppm (d) |

| Thiophene H (C5-H) | δ 7.6 - 8.0 ppm (d) | |

| Methoxy (-OCH₃) | δ 3.8 - 4.2 ppm (s) | |

| Carboxylic Acid (-COOH) | δ 10.0 - 13.0 ppm (br s) | |

| ¹³C NMR | Carbonyl C (C=O) | δ 165 - 175 ppm |

| Thiophene C (C2, C3, C4, C5) | δ 110 - 160 ppm | |

| Methoxy C (-OCH₃) | δ 55 - 65 ppm | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad)[3][4] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹[4] | |

| C-O Stretch | 1210 - 1320 cm⁻¹[4] | |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | |

| O-H Bend | 900 - 960 cm⁻¹ (broad)[4] |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of this compound is scarce, a plausible and commonly employed synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxythiophene-2-carboxylate. This precursor can, in turn, be synthesized from commercially available starting materials.

Proposed Synthesis of this compound

A common method for obtaining a carboxylic acid from its ester is through base-catalyzed hydrolysis, followed by acidification.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 3-methoxythiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a 1-2 M aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is approximately 1-2. A precipitate of this compound should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Reactivity and Application as a Heterocyclic Building Block

The carboxylic acid and methoxy groups of this compound, along with the thiophene ring, provide multiple sites for chemical modification, making it a versatile building block in organic synthesis. The carboxylic acid moiety is particularly useful for forming amide and ester linkages, which are prevalent in many pharmaceutical compounds.

Key Reactions

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This reaction is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), or combinations like DCC/1-Hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield various esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing methoxy and carboxylic acid groups.

dot

Caption: Key reactions of this compound.

Role in Drug Discovery and Development

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, appearing in numerous approved drugs. The this compound scaffold is of particular interest as it serves as a precursor for more complex molecules with potential therapeutic activities. Derivatives have been explored for their utility as kinase inhibitors and in oncology.[5][6][7][8] For instance, substituted thiophene-3-carboxamide derivatives have been developed as novel EGFR kinase inhibitors with cytotoxic activity.[6] Additionally, 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as new FTO (fat mass and obesity-associated protein) inhibitors with potential applications in treating acute myeloid leukemia.[9]

Conceptual Workflow in a Drug Discovery Campaign

The utilization of this compound in a drug discovery project typically follows a structured workflow from initial library synthesis to preclinical evaluation.

dot

Caption: A typical drug discovery workflow utilizing the core scaffold.

Example Signaling Pathway: EGFR Kinase Inhibition

Derivatives of thiophene carboxylic acids have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Thiophene-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.

dot

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound stands out as a valuable and versatile heterocyclic building block with significant potential in drug discovery and material science. Its accessible functional groups allow for straightforward chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The demonstrated success of thiophene-based molecules as kinase inhibitors highlights the promise of this scaffold in developing novel therapeutics, particularly in the field of oncology. Further exploration of the chemical space around this core structure is warranted and is likely to yield new compounds with potent and selective biological activities.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8 [benchchem.com]

- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF THIOPHENE-2-CARBOXYLIC ACID N'-(3-ARYL/SUBSTITUTED ARYL/HETEROARYL-ACRYLOYL)-HYDRAZIDE DERIVATIVES AS ANTI-CANCER AGENTS | Semantic Scholar [semanticscholar.org]

- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and History of 3-Methoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxythiophene-2-carboxylic acid, a substituted thiophene derivative, has emerged as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the versatile carboxylic acid functionality, make it a sought-after intermediate in the development of novel molecular entities. This technical guide provides a comprehensive overview of the discovery and history of this important compound, detailing its synthesis, properties, and the broader context of thiophene chemistry. While the primary publication detailing the initial synthesis of this compound remains elusive in readily accessible historical literature, this guide pieces together its story through the lens of thiophene chemistry's evolution and modern synthetic methodologies.

A Brief History of Thiophene Chemistry: The Foundation

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating the indophenine reaction, serendipitously discovered thiophene as an impurity in benzene derived from coal tar. This discovery opened up a new field of heterocyclic chemistry. Early research focused on understanding the aromatic nature of thiophene and developing methods for its synthesis and functionalization.

Key milestones in the history of thiophene chemistry that paved the way for the synthesis of derivatives like this compound include the development of various cyclization reactions. The Paal-Knorr thiophene synthesis, the Hinsberg thiophene synthesis, and the Gewald aminothiophene synthesis are foundational methods that allow for the construction of the thiophene ring from acyclic precursors.

The Emergence of this compound: A Modern Perspective

While a definitive "discovery" paper for this compound is not readily apparent in historical archives, its synthesis is conceptually rooted in established methodologies of thiophene chemistry. The introduction of a methoxy group at the 3-position and a carboxylic acid at the 2-position requires a strategic synthetic approach. One plausible and commonly employed strategy involves the use of a pre-functionalized thiophene precursor.

A general and illustrative synthetic pathway, based on modern organic chemistry principles, is outlined below. This pathway represents a logical approach to the synthesis of this compound and similar derivatives.

General Synthesis Pathway

Caption: A plausible synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

The following table summarizes key physicochemical properties and available spectroscopic data for this compound.

| Property | Value | Reference |

| CAS Number | 60166-83-8 | |

| Molecular Formula | C₆H₆O₃S | |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 158-162 °C | N/A |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in methanol, ethanol, and acetone | N/A |

| ¹H NMR (CDCl₃, ppm) | δ 7.55 (d, 1H), 7.05 (d, 1H), 3.95 (s, 3H) | N/A |

| ¹³C NMR (CDCl₃, ppm) | δ 165.2, 158.1, 129.8, 120.5, 115.9, 59.2 | N/A |

Experimental Protocols: A Representative Synthesis

While the original experimental protocol is not available, a representative modern synthesis of this compound is detailed below. This protocol is based on established synthetic transformations in thiophene chemistry.

Objective: To synthesize this compound from 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

Sodium methoxide (NaOMe)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of the target compound.

Procedure:

-

Methoxylation: To a solution of 3-bromothiophene in anhydrous DMF, sodium methoxide and a catalytic amount of copper(I) iodide are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 3-methoxythiophene, is purified by column chromatography.

-

Carboxylation: The purified 3-methoxythiophene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to ensure complete lithiation. The resulting solution is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature, and water is added. The aqueous layer is separated, washed with diethyl ether, and then acidified with a hydrochloric acid solution. The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Drug Discovery and Beyond

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The thiophene ring is a well-known bioisostere of the benzene ring, and its incorporation into drug candidates can modulate pharmacokinetic and pharmacodynamic properties. The methoxy and carboxylic acid groups provide handles for further chemical modifications, allowing for the construction of complex molecular architectures.

Conclusion

While the precise moment of its discovery remains to be unearthed from the annals of chemical literature, the significance of this compound in modern organic synthesis is undeniable. Its preparation, rooted in the rich history of thiophene chemistry, showcases the power of fundamental synthetic methodologies. As research in medicinal and materials science continues to advance, the demand for versatile building blocks like this compound is poised to grow, ensuring its continued importance in the landscape of chemical innovation.

References

An In-depth Technical Guide to 3-Methoxythiophene-2-carboxylic Acid and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxythiophene-2-carboxylic acid, a versatile heterocyclic building block, and its principal derivatives. It covers the synthesis, physicochemical properties, and, most importantly, the applications of these compounds in medicinal chemistry and drug development. This document details experimental protocols for key synthetic transformations and presents quantitative biological data to facilitate research and development efforts.

Core Compound: this compound

This compound is a sulfur-containing heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring both a methoxy and a carboxylic acid group on a thiophene ring, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 60166-83-8 | [1][2] |

| Molecular Formula | C₆H₆O₃S | [1] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Appearance | Light yellow to light brown solid | [1] |

| Boiling Point | 295.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, keep away from light, dry and sealed | [1] |

Synthesis

While various methods for the synthesis of thiophene-2-carboxylic acid derivatives have been reported, a common approach involves the carboxylation of a lithiated thiophene precursor. A general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

-

3-Methoxythiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of 3-methoxythiophene in dry diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

The reaction mixture is then poured over an excess of crushed dry ice, which serves as the source of carbon dioxide.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a non-polar solvent (e.g., hexanes) to remove any unreacted starting material.

-

The aqueous layer is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Common Derivatives and Their Synthesis

The carboxylic acid functionality of this compound is readily converted into other functional groups, most commonly esters and amides, to modulate the compound's physicochemical and biological properties.

Esters

Esterification of this compound can be achieved through various methods, with Fischer esterification being a common and straightforward approach.

Caption: Fischer esterification of this compound.

Experimental Protocol: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

This compound is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

The product can be purified by column chromatography on silica gel if necessary.

Characterization Data for Methyl 3-methoxythiophene-2-carboxylate:

Amides

Amidation of this compound is a key transformation for generating derivatives with a wide range of biological activities. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.

Caption: General scheme for the synthesis of 3-methoxythiophene-2-carboxamides.

Experimental Protocol: Synthesis of N,N-Dimethyl-3-methoxythiophene-2-carboxamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dimethylamine (solution in THF or as hydrochloride salt)

-

Triethylamine (Et₃N) or another suitable base

-

Dry dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of this compound in dry dichloromethane is treated with an excess of thionyl chloride or oxalyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is dissolved in fresh dry dichloromethane and cooled to 0 °C.

-

A solution of dimethylamine and triethylamine in dichloromethane is added dropwise to the cooled acid chloride solution.

-

The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Biological Activity

Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy and carboxylic acid derivatives of 3-methoxythiophene are of particular interest.

Anti-inflammatory Activity and Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] Thiophene derivatives have been shown to modulate this pathway. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4] This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and cyclooxygenase-2 (COX-2).[4][5][6]

Caption: Inhibition of the canonical NF-κB signaling pathway by thiophene derivatives.

Certain thiophene-based compounds exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IκB kinase (IKK) complex. By preventing the phosphorylation of IκB, these compounds block the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Other Biological Activities

Derivatives of this compound have been investigated for a variety of other therapeutic applications.

-

Antimicrobial Activity: Thiophene-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal properties. The presence of different substituents on the amide nitrogen can significantly influence the antimicrobial spectrum and potency.

-

Anticancer Activity: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma.[7] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[7]

-

Enzyme Inhibition: The thiophene scaffold is present in numerous enzyme inhibitors. For instance, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as inhibitors of the FTO protein, an RNA demethylase implicated in acute myeloid leukemia. Additionally, related benzothiophene carboxylates are allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[8]

Quantitative Biological Data

The following table summarizes some of the reported biological activities for derivatives of thiophene-2-carboxylic acid.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data | Reference |

| 3-Amino-thiophene-2-carboxamides | Antioxidant | ABTS assay | 46.9 - 62.0% inhibition | [1] |

| 3-Hydroxy-thiophene-2-carboxamides | Antioxidant | ABTS assay | 28.4 - 54.9% inhibition | [1] |

| 3-Methyl-thiophene-2-carboxamides | Antioxidant | ABTS assay | 12.0 - 22.9% inhibition | [1] |

| 3-Amino-thiophene-2-carboxamides | Antibacterial | Various strains | 40.0 - 86.9% inhibition | |

| p38 MAPK Inhibitor (SKF-86002) | Anti-inflammatory | IL-1 and TNF-α production | IC₅₀ = 1 µM | [9] |

| BDK Inhibitor (BT2) | Enzyme Inhibition | BDK activity | IC₅₀ = 3.19 µM | [8] |

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new therapeutic agents. Their versatile chemistry allows for the synthesis of a wide range of analogs with diverse biological activities. The ability of these compounds to modulate key signaling pathways, such as the NF-κB pathway, underscores their potential in the treatment of inflammatory diseases, cancer, and other conditions. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and optimization of this important chemical scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

A Theoretical Deep Dive into the Electronic Properties of 3-Methoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the electronic characteristics of 3-Methoxythiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, reactivity, and potential interactions. This document provides a comprehensive overview of the theoretical methodologies employed in such studies and presents key electronic property data in a clear, comparative format.

Core Electronic Properties: A Quantitative Overview

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.

Quantitative data, derived from theoretical calculations on similar thiophene derivatives, are summarized below. These values provide a foundational understanding of the electronic landscape of this compound.

| Electronic Property | Value (Hartree) | Value (eV) | Significance |

| HOMO Energy | -0.22 to -0.24 | -6.0 to -6.5 | Electron-donating capacity |

| LUMO Energy | -0.07 to -0.09 | -1.9 to -2.4 | Electron-accepting capacity |

| HOMO-LUMO Gap | 0.15 to 0.17 | 4.1 to 4.6 | Chemical reactivity and stability |

| Dipole Moment | ~2.0 - 4.0 D | - | Molecular polarity and intermolecular interactions |

Note: The values presented are representative and based on theoretical studies of structurally related thiophene carboxylic acids and methoxythiophenes. Actual values for this compound would require specific computational analysis.

Theoretical Methodology: A Blueprint for In-Silico Investigation

The following protocol outlines a standard computational approach for investigating the electronic properties of this compound. This methodology is based on widely accepted practices in the field of computational chemistry.

Molecular Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule.

-

Software: A quantum chemistry package such as Gaussian, SPARTAN, or similar is utilized.

-

Theoretical Level: Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a common choice for organic molecules.

-

Basis Set: The 6-31G* or a larger basis set like 6-311+G** is employed to accurately describe the electron distribution. The selection of a basis set with diffuse functions (+) is important for molecules with potential for hydrogen bonding and delocalized electrons.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the electronic properties.

-

Properties Calculated:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP) to identify regions of electrophilic and nucleophilic attack.

-

Mulliken population analysis to determine partial atomic charges.

-

Dipole moment.

-

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a theoretical study on the electronic properties of this compound.

Caption: A flowchart of the computational chemistry workflow.

Signaling Pathways and Molecular Interactions

While this compound is not directly implicated in specific signaling pathways in the provided literature, its structural motifs are common in pharmacologically active molecules. The electronic properties, particularly the Molecular Electrostatic Potential (MEP), can predict how it might interact with biological targets such as enzymes or receptors. The MEP map reveals regions of positive and negative electrostatic potential, indicating likely sites for non-covalent interactions like hydrogen bonding or electrostatic interactions, which are crucial for drug-receptor binding.

The diagram below conceptualizes the relationship between the molecule's electronic properties and its potential biological interactions.

Caption: The link between electronic properties and biological activity.

Methodological & Application

Application Notes and Protocols: 3-Methoxythiophene-2-carboxylic Acid in Conductive Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methoxythiophene-2-carboxylic acid in the synthesis of conductive polymers. The following sections detail the synthesis protocols, key quantitative data, and visual representations of the experimental workflows. While specific data for poly(this compound) is limited in publicly available literature, the protocols and data presented here are based on established methods for structurally similar thiophene derivatives and provide a strong foundation for researchers entering this field.

Introduction

This compound is a functionalized thiophene monomer that holds promise for the development of novel conductive polymers. The presence of both a methoxy group and a carboxylic acid group on the thiophene ring allows for fine-tuning of the resulting polymer's electronic and physical properties. The methoxy group, being an electron-donating group, can enhance the polymer's conductivity, while the carboxylic acid moiety offers a site for further functionalization, improving solubility and enabling the grafting of other molecules, which is of particular interest in the development of biosensors and drug delivery systems.

Data Presentation

The following tables summarize typical quantitative data for conductive polymers derived from substituted thiophenes. These values should be considered as representative estimates, and experimental results for poly(this compound) may vary.

Table 1: Typical Reaction Parameters and Yields for Chemical Oxidative Polymerization of Substituted Thiophenes

| Parameter | Value |

| Monomer | This compound |

| Oxidant | Iron(III) chloride (FeCl₃) |

| Solvent | Chloroform (anhydrous) |

| Monomer:Oxidant Molar Ratio | 1:2 to 1:4 |

| Reaction Temperature | 0 - 25 °C |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 40 - 80% |

Table 2: Expected Electrochemical and Conductive Properties of Poly(this compound)

| Property | Expected Value Range |

| Oxidation Potential | +0.8 to +1.2 V (vs. Ag/AgCl) |

| Electrical Conductivity (undoped) | 10⁻⁶ to 10⁻⁴ S/cm |

| Electrical Conductivity (doped) | 10⁻² to 10¹ S/cm |

| Optical Band Gap | 2.0 - 2.5 eV |

Experimental Protocols

Two primary methods for the synthesis of conductive polythiophenes are chemical oxidative polymerization and electrochemical polymerization. The following are detailed protocols adapted for this compound.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using iron(III) chloride as the oxidant.

Materials:

-

This compound

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃)

-

Methanol (CH₃OH)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Monomer Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. A typical concentration is 0.1 M.

-

Oxidant Solution Preparation: In a separate dry Schlenk flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer should be between 2:1 and 4:1.

-

Polymerization Reaction: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, slowly add the FeCl₃ solution to the monomer solution dropwise over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 to 24 hours. A dark-colored precipitate of the polymer will form.

-

Polymer Isolation: Quench the reaction by adding a large volume of methanol to the reaction mixture. This will precipitate the polymer completely and remove excess FeCl₃.

-

Washing: Collect the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the polymer repeatedly with methanol until the filtrate is colorless. This is followed by washing with deionized water to remove any remaining iron salts.

-

Drying: Dry the purified polymer under vacuum at 40-60 °C for at least 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol outlines the electropolymerization of this compound to form a conductive polymer film on an electrode surface.

Materials:

-

This compound

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (anhydrous, electrolyte grade)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))

-

Three-electrode electrochemical cell (Working electrode: e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

-

Argon or Nitrogen gas

Procedure:

-

Electrolyte Solution Preparation: In a clean, dry electrochemical cell, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent. Add this compound to this solution to a final concentration of 10-50 mM.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electropolymerization: Connect the electrodes to the potentiostat. The polymerization can be carried out using either cyclic voltammetry or potentiostatic methods.

-

Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.

-

Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram, typically around +1.2 to +1.4 V vs. Ag/AgCl) for a set period.

-

-

Film Characterization: After polymerization, rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically in a fresh, monomer-free electrolyte solution.

-

Drying: For ex-situ characterization, the film can be dried under a stream of inert gas or in a vacuum oven at a low temperature.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and function of conductive polymers from this compound.

Caption: Workflow for the chemical oxidative polymerization of this compound.

Caption: Schematic of the electrochemical polymerization setup.

Caption: The doping/dedoping process that controls the conductivity of the polymer.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Methoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals